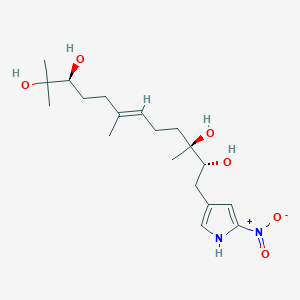

(2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol

概要

説明

ヘロナピロール B は、ストレプトマイセス属から単離されたファルネシル化 2-ニトロピロール化合物です。 分子式は C19H32N2O6、分子量は 384.47 g/mol です . この化合物は、特に黄色ブドウ球菌および枯草菌の増殖を阻害する抗生物質特性で注目されています .

作用機序

ヘロナピロール B は、一酸化窒素 (NO) を介した機序を通じてその効果を発揮します。 この化合物は NO の産生を刺激し、その結果、その静菌特性の原因となるサイレント生合成遺伝子クラスター (BGC) を活性化します . この種間化学的コミュニケーションは、化学的防御の調節における微生物間の相互作用の重要性を強調しています .

6. 類似の化合物との比較

ヘロナピロール B は、希少な 2-ニトロピロールモチーフを含む抗生物質天然物のファミリーの一部です。類似の化合物には以下が含まれます。

ニトロピロリン A: 抗生物質特性を持つ 2-ニトロピロールファミリーのもう1つのメンバーです。

ヘロナピロール D: 構造的に関連する化合物で、類似の生物活性を持っています. ヘロナピロール B は、その特定の NO を介した作用機序とその強力な抗菌特性によりユニークです.

準備方法

ヘロナピロール B の合成には、スティル sp3-sp2 クロスカップリング反応を含むいくつかの重要なステップが含まれます。 この方法は、完全な位置選択的制御で主要な C7,8 オレフィンを導入することを可能にします . 合成のもう1つの重要なステップは、フンスディーッカー型脱カルボキシル化ハロゲン化であり、天然物の形成に必要な複雑なビニルスタンナンカップリングパートナーへのアクセスを提供します

化学反応の分析

ヘロナピロール B は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物に存在する官能基を修飾することができます。

還元: この反応は、ニトロ基をアミンに還元することができます。

置換: 置換反応の一般的な試薬には、ハロゲンやその他の求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります.

4. 科学研究への応用

ヘロナピロール B は、いくつかの科学研究に応用されています。

化学: 複雑な天然物の合成を研究するためのモデル化合物として役立ちます。

生物学: 微生物間の相互作用と異なる種間の化学的コミュニケーションを研究するために使用されます。

医学: 抗生物質特性により、新しい抗菌剤の開発候補となっています。

科学的研究の応用

Heronapyrrole B has several scientific research applications:

Chemistry: It serves as a model compound for studying complex natural product synthesis.

Biology: It is used to study microbial interactions and chemical communication between different species.

Medicine: Its antibiotic properties make it a candidate for developing new antibacterial agents.

Industry: Potential applications in the development of new agrochemicals and pharmaceuticals.

類似化合物との比較

Heronapyrrole B is part of a family of antibiotic natural products containing the rare 2-nitropyrrole motif. Similar compounds include:

Nitropyrrolin A: Another member of the 2-nitropyrrole family with antibiotic properties.

Heronapyrrole D: A structurally related compound with similar biological activities. Heronapyrrole B is unique due to its specific NO-mediated mechanism of action and its potent antibacterial properties.

生物活性

The compound (2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol, also known as Nitropyrrolin A, is a complex organic molecule with significant biological implications. This article explores its biological activity based on various studies and data sources.

Chemical Structure and Properties

- Chemical Formula : C19H30N2O4

- Molecular Weight : 350.46 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Nitropyrrolin A exhibits a range of biological activities that have been documented in various studies:

- Antimicrobial Activity : Research indicates that Nitropyrrolin A has significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

- Antioxidant Activity : Nitropyrrolin A has been shown to scavenge free radicals and reduce oxidative stress in cellular models.

- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest.

Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

In a study published in the International Journal of Current Pharmaceutical Research, Nitropyrrolin A was tested against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These results suggest its potential as a therapeutic agent for bacterial infections.

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation explored the anti-inflammatory effects of Nitropyrrolin A in a murine model of arthritis. Treatment with the compound resulted in a significant reduction in paw swelling and decreased levels of inflammatory markers such as IL-6 and TNF-alpha.

Case Study 3: Anticancer Activity

In vitro assays conducted on human breast cancer cell lines revealed that Nitropyrrolin A could induce apoptosis through the activation of caspase pathways. The IC50 value was determined to be 15 µM after 48 hours of treatment.

特性

IUPAC Name |

(E,2R,3S,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O6/c1-13(7-8-15(22)18(2,3)24)6-5-9-19(4,25)16(23)10-14-11-17(20-12-14)21(26)27/h6,11-12,15-16,20,22-25H,5,7-10H2,1-4H3/b13-6+/t15-,16+,19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLMWMXFFNAONP-WJEGLXPMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C(CC1=CNC(=C1)[N+](=O)[O-])O)O)CCC(C(C)(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC[C@@](C)([C@@H](CC1=CNC(=C1)[N+](=O)[O-])O)O)/CC[C@@H](C(C)(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。